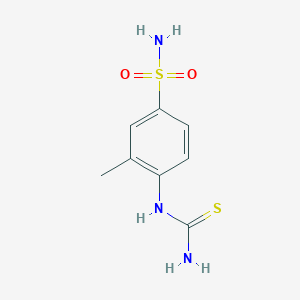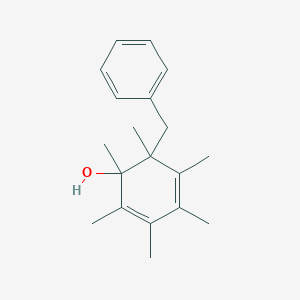
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is an organic compound with a complex structure that includes a benzyl group and multiple methyl groups attached to a cyclohexadienol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol typically involves multiple steps, starting with the preparation of the cyclohexadienol ring. One common method involves the alkylation of a cyclohexadiene precursor with benzyl chloride in the presence of a strong base, followed by methylation using methyl iodide and a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The benzyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce hexamethylcyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromatic substitution and cycloaddition reactions.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar structural features but lacking the benzyl group.
Benzylcyclohexane: A compound with a benzyl group attached to a cyclohexane ring, but without the multiple methyl substitutions.
Uniqueness
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is unique due to its combination of a benzyl group and multiple methyl groups on a cyclohexadienol ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
65538-96-7 |
|---|---|
Molekularformel |
C19H26O |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
6-benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C19H26O/c1-13-14(2)16(4)19(6,20)18(5,15(13)3)12-17-10-8-7-9-11-17/h7-11,20H,12H2,1-6H3 |
InChI-Schlüssel |
YCIHZRFKXMVUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(C(=C1C)C)(C)O)(C)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
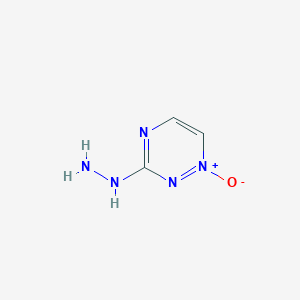

![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)

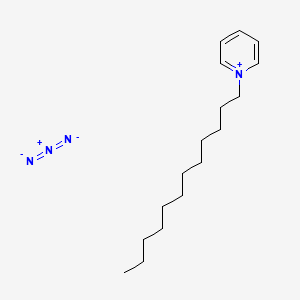
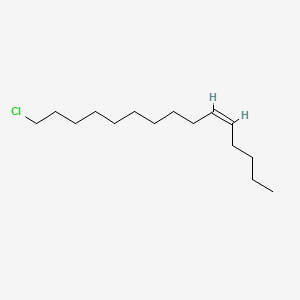
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)


